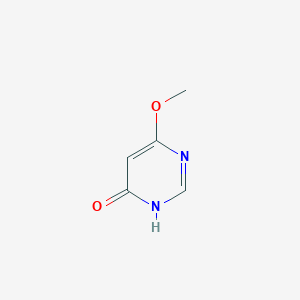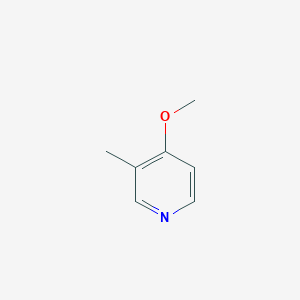
4-Methoxy-3-methylpyridine
Vue d'ensemble
Description
4-Methoxy-3-methylpyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where the hydrogen atoms at the 4th and 3rd positions are replaced by a methoxy group (-OCH3) and a methyl group (-CH3), respectively. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
4-Methoxy-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
While the specific mechanism of action for 4-Methoxy-3-methylpyridine is not detailed, it is used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II . It is also used in the construction of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methoxy-3-methylpyridine can be synthesized through several methods. One common method involves the reaction of 3-methylpyridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the methoxy group is introduced at the 4th position of the pyridine ring.
Another method involves the use of 4-methoxypyridine as a starting material. This compound can be methylated at the 3rd position using methyl iodide and a strong base, such as sodium hydride, to yield this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through continuous flow processes that allow for better control of reaction conditions and higher yields. These processes often involve the use of advanced catalysts and optimized reaction parameters to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 4-methoxy-3-methylpiperidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring. For example, halogenation can be performed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, methyl iodide, sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: 4-Methoxy-3-methylpiperidine.
Substitution: Halogenated pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxypyridine: A structural isomer where the methoxy group is at the 2nd position. It has different reactivity and applications compared to 4-Methoxy-3-methylpyridine.
3-Methoxypyridine: Another isomer with the methoxy group at the 3rd position. It also exhibits distinct chemical properties and uses.
4-Methoxypyridine:
Uniqueness
This compound is unique due to the presence of both a methoxy and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Propriétés
IUPAC Name |
4-methoxy-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBHMODQBDKRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406166 | |
| Record name | 4-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96609-78-8 | |
| Record name | 4-methoxy-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-methoxy-3-methylpyridine a significant starting material in the synthesis of (±)-cylindrospermopsin?
A1: this compound serves as a crucial starting point in the total synthesis of (±)-cylindrospermopsin []. Its structure allows for the step-wise construction of the complex tricyclic system found in cylindrospermopsin. Specifically, it is utilized to build the substituted piperidine A ring, which is ultimately incorporated into the final structure of the target molecule [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

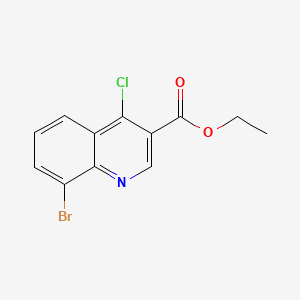
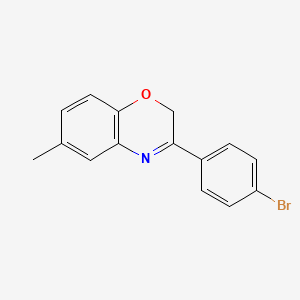

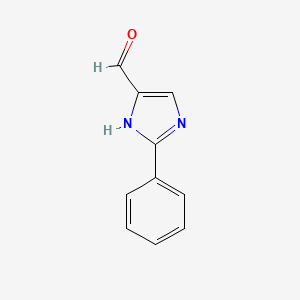
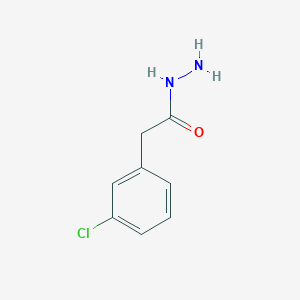
![N-[5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]prop-2-enamide](/img/no-structure.png)





